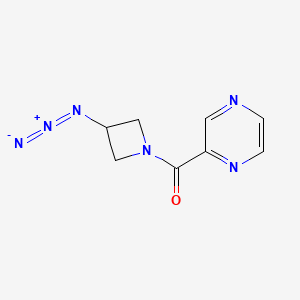
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, also known as 2-Chloro-1-fluoroethylpiperidine, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has a wide range of properties and characteristics which make it a useful tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound exhibits a unique chemical structure that may be utilized in the synthesis of potential therapeutic agents. Its fluorinated moiety could be particularly useful in creating novel pharmacophores for drug discovery . The presence of both chloro and fluoro groups might allow for selective reactions, leading to the development of compounds with specific biological activities.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to interact with various enzymes could be explored. It may serve as an inhibitor or modulator for certain enzymatic pathways, providing insights into enzyme function and potential therapeutic targets .
Pharmacology: Development of Diagnostic Reagents
Pharmacologically, 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one could be used to develop diagnostic reagents. Its structure could be modified to create compounds that bind selectively to biomarkers of diseases, aiding in the detection and diagnosis of health conditions .
Organic Synthesis: Building Block for Complex Molecules
The compound can act as a versatile building block in organic synthesis. Its piperidine ring is a common motif in many organic molecules, and the additional functional groups present opportunities for further chemical modifications, leading to the synthesis of complex organic molecules .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one could be used in chromatographic studies to understand the behavior of similar compounds during separation processes. This can help in the development of new analytical methods for detecting such compounds in various matrices .
Materials Science: Functional Material Development
Lastly, in materials science, the compound’s structural features might be exploited to create functional materials. For example, its incorporation into polymers could result in materials with unique properties such as enhanced durability or specific interaction with light or other substances .
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one is not specified in the search results. The compound’s diverse applications in scientific research suggest it may have multiple mechanisms of action depending on the context.
Safety and Hazards
The compound 1-(2-Fluoroethyl)piperidin-4-ol, which shares some structural similarity with 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed . It is reasonable to assume that 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one may have similar hazards, but specific safety data for this compound is not provided in the search results.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO/c1-2-10(12)11(15)14-7-4-9(3-6-13)5-8-14/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAPRHRAAFQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





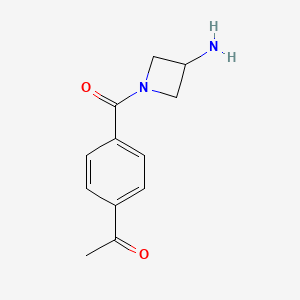

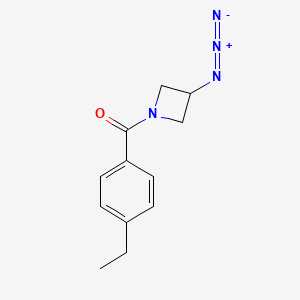
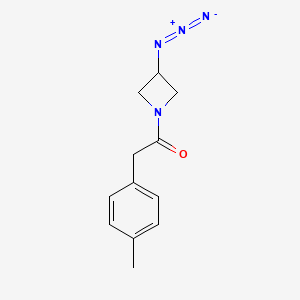
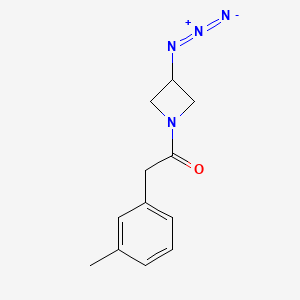
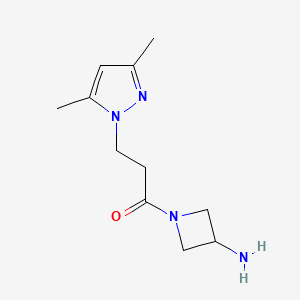
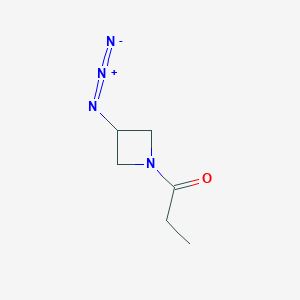

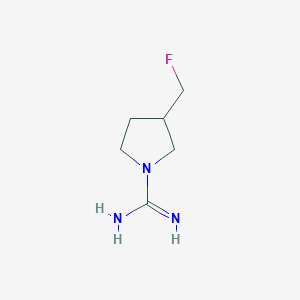

![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)
